molecular formula C35H34N4 B12407898 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile

2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile

Cat. No.: B12407898
M. Wt: 510.7 g/mol
InChI Key: HAPKNFIPFCFLNC-HTXNQAPBSA-N
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Description

2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile is a complex organic compound with the molecular formula C35H34N4 and a molecular weight of 510.67 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a carbazole moiety, and a propanedinitrile group

Preparation Methods

The synthesis of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the carbazole moiety: The carbazole unit can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated quinoline intermediate.

    Formation of the ethenyl linkage: This step involves a Heck reaction, where the carbazole-substituted quinoline undergoes a palladium-catalyzed coupling with an appropriate alkene.

    Addition of the propanedinitrile group:

Chemical Reactions Analysis

2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s conjugated structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways or oxidative stress responses .

Comparison with Similar Compounds

Similar compounds to 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile include:

    2-[1-ethyl-2-[(E)-2-(9-octylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has an octyl group instead of a heptyl group, which may influence its solubility and electronic properties.

    2-[1-ethyl-2-[(E)-2-(9-hexylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a hexyl group, which may result in different physical and chemical properties compared to the heptyl derivative.

    2-[1-ethyl-2-[(E)-2-(9-decylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a decyl group, which may affect its stability and reactivity.

These similar compounds highlight the importance of the alkyl chain length in determining the properties and applications of the compound.

Properties

Molecular Formula

C35H34N4

Molecular Weight

510.7 g/mol

IUPAC Name

2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile

InChI

InChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+

InChI Key

HAPKNFIPFCFLNC-HTXNQAPBSA-N

Isomeric SMILES

CCCCCCCN1C2=C(C=C(C=C2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51

Canonical SMILES

CCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51

Origin of Product

United States

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